molecular formula C16H15NO3S2 B2812590 N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 1795303-01-3

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2812590
CAS No.: 1795303-01-3
M. Wt: 333.42
InChI Key: WISUAXWGSXJEII-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide: is an organic compound that features a complex structure with multiple functional groups, including furan, thiophene, and carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Furan-2-yl(hydroxy)methyl Intermediate

      Starting Material: Furan-2-carbaldehyde.

      Reaction: Reduction using sodium borohydride (NaBH4) in methanol to yield furan-2-ylmethanol.

  • Synthesis of the Thiophen-2-ylmethyl Intermediate

      Starting Material: Thiophene-2-carbaldehyde.

      Reaction: Reduction using NaBH4 in methanol to yield thiophen-2-ylmethanol.

  • Coupling Reaction

      Reagents: The furan-2-ylmethanol and thiophen-2-ylmethanol intermediates.

      Catalyst: Palladium on carbon (Pd/C).

      Conditions: Hydrogenation under mild conditions to form the coupled product.

  • Amidation

      Reagents: The coupled product and 4-methylthiophene-2-carboxylic acid.

      Catalyst: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

      Conditions: Room temperature, in dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Aqueous or organic solvents, room temperature to reflux.

      Products: Oxidized derivatives of the furan and thiophene rings.

  • Reduction

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Organic solvents like ethanol or ether, room temperature.

      Products: Reduced forms of the furan and thiophene rings.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Conditions: Organic solvents, room temperature.

      Products: Halogenated derivatives of the furan and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Halogenating Agents: NBS, bromine (Br2).

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential anti-inflammatory and anticancer properties.

    Diagnostic Tools: Used in the development of diagnostic assays for various diseases.

Industry

    Materials Science: Component in the synthesis of conductive polymers and other advanced materials.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide: .

    N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-ethylthiophene-2-carboxamide: .

    N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-propylthiophene-2-carboxamide: .

Uniqueness

The unique combination of furan, thiophene, and carboxamide groups in this compound provides it with distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its applications.

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9,15,18H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISUAXWGSXJEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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